![molecular formula C23H27N3O5 B2358101 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1235682-44-6](/img/structure/B2358101.png)
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Description
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is related to a group of substances that involve furan-2-carboxylic and 3-(2-furyl)-acrylic acids. These substances exhibit thermal stability in their furylthiadiazole fragment. The research by Kuticheva, Pevzner, and Petrov (2015) delves into the synthesis and reactions of such derivatives, which are crucial in understanding the properties and potential applications of the compound (Kuticheva, Pevzner, & Petrov, 2015).
Potential in Antipsychotic Drug Development
- A study by Raviña et al. (2000) highlights the development of antipsychotic agents involving butyrophenones with affinities for dopamine and serotonin receptors. This study is relevant as it provides insight into the potential therapeutic applications of compounds with similar structures, particularly in the treatment of psychiatric disorders (Raviña et al., 2000).
Exploration in Antimicrobial Activities
- Research conducted by Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu (2013) investigates azole derivatives, including those with furan-2-yl components. This is relevant for understanding the antimicrobial potential of compounds structurally related to (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (Başoğlu et al., 2013).
Antiplatelet Activity and Pharmacology
- Park, Son, Choi, Takeoka, Han, Kim, & Lee (2008) explored the antiplatelet activities of piperlongumine derivatives. Since the compound has structural similarities to these derivatives, this study may offer insights into its potential pharmacological properties (Park et al., 2008).
Potential for Imaging in Neuroinflammation
- A study by Horti et al. (2019) on PET imaging targeting microglia could be relevant. The compound may have potential in similar imaging applications, especially in neuroinflammation contexts (Horti et al., 2019).
Role in Corrosion Inhibition
- The piperidine derivatives studied by Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam (2016) for corrosion inhibition on iron may offer insights into the utility of similar compounds in materials science (Kaya et al., 2016).
properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-16-5-7-20(30-2)19(14-16)25-23(29)22(28)24-15-17-9-11-26(12-10-17)21(27)8-6-18-4-3-13-31-18/h3-8,13-14,17H,9-12,15H2,1-2H3,(H,24,28)(H,25,29)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOREFSADEUHM-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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